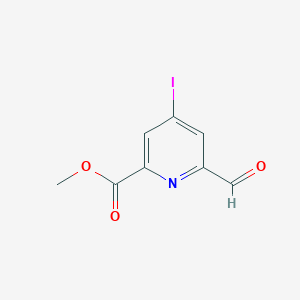![molecular formula C26H25ClN2O3 B12091271 10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lirequinil, also known as Ro41-3696, is a nonbenzodiazepine hypnotic drug that binds to benzodiazepine sites on the GABA A receptor. It was developed by Hoffmann-La Roche in the 1990s. In human clinical trials, Lirequinil was found to have similar efficacy to zolpidem, with fewer side effects such as clumsiness and memory impairment . it was slower acting than zolpidem, with peak plasma concentrations not reached until 2.5 hours after oral administration .
Preparation Methods
The synthesis of Lirequinil involves several steps:
Acylation: The acylation of 2-(4-chlorophenyl)ethylamine with acetic anhydride in toluene produces an acetamide.
Cyclization: This acetamide is cyclized with oxalyl chloride in dichloromethane to yield an oxazolidinedione.
Further Cyclization: The oxazolidinedione is cyclized using ferric chloride in dichloromethane to form oxazolo-isoquinoline.
Hydrolysis: This compound is hydrolyzed with hot sulfuric acid in methanol or acetic acid to provide 7-chloro-1-methyl-3,4-dihydroisoquinoline.
Final Cyclization: The final cyclization with 3-(dimethylamino)-2-phenylacrylic acid ethyl ester in hot acetic acid gives benzoquinolizine.
Bromination: The benzoquinolizine is brominated with N-bromosuccinimide in hot acetic acid to yield the 1-bromo compound.
Chemical Reactions Analysis
Lirequinil undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the benzene ring or other reactive sites.
Common Reagents and Conditions: Common reagents include oxalyl chloride, ferric chloride, sulfuric acid, acetic acid, and N-bromosuccinimide. Conditions often involve high temperatures and specific solvents like dichloromethane and acetonitrile.
Major Products: The major products formed from these reactions include various intermediates and the final acyl pyrrolidine compound
Scientific Research Applications
Lirequinil has several scientific research applications:
Neurological Disorders: It is used as a GABAA receptor agonist to study neurological disorders.
Pharmacokinetics and Pharmacodynamics: Research focuses on its pharmacokinetics and pharmacodynamics, comparing it with other hypnotics like zolpidem.
Sleep Studies: It is used in sleep studies to understand its effects on sleep patterns and its potential as a hypnotic agent.
Mechanism of Action
Lirequinil exerts its effects by binding to benzodiazepine sites on the GABA A receptor. This binding enhances the inhibitory effects of GABA, leading to sedation and hypnotic effects. The molecular targets include the GABA A receptor, and the pathways involved are related to the modulation of GABAergic neurotransmission .
Comparison with Similar Compounds
Lirequinil is similar to other nonbenzodiazepine hypnotics like zolpidem and zopiclone. it has unique properties:
Slower Acting: Lirequinil has a slower onset of action compared to zolpidem.
Fewer Side Effects: It has fewer side effects such as clumsiness and memory impairment.
Active Metabolite: Its O-desethyl metabolite, Ro41-3290, is also active with a half-life of 8 hours.
Similar Compounds
Zolpidem: Another nonbenzodiazepine hypnotic with a faster onset of action.
Zopiclone: A nonbenzodiazepine hypnotic with similar efficacy but different pharmacokinetic properties.
Properties
IUPAC Name |
10-chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-2-32-20-11-12-28(16-20)25(30)23-15-22(17-6-4-3-5-7-17)26(31)29-13-10-18-8-9-19(27)14-21(18)24(23)29/h3-9,14-15,20H,2,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSWRAUYCIIUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869935 |
Source


|
| Record name | 10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)




![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)


![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)



![3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)

